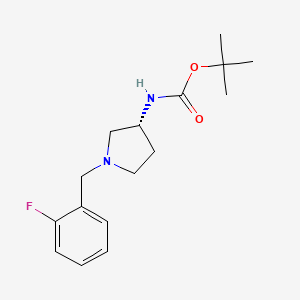

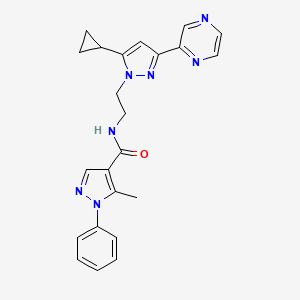

2-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and is commonly referred to as 2-FB.

Applications De Recherche Scientifique

Fluorination in Heteroaromatics

The decarboxylative fluorination of electron-rich heteroaromatics, including furan derivatives, is an important process. This technique, which is metal-free, synthesizes fluorinated compounds like indoles and pyrazoles, which are significant in medicinal chemistry. Such fluorination enhances the potential of these compounds in various research applications, including drug development and synthetic chemistry (Yuan, Yao, & Tang, 2017).

Fluorinated Pyrazoles Synthesis

The synthesis of fluorinated pyrazoles, which contain functional groups for further modification, is a key area of research. These compounds are valuable as building blocks in medicinal chemistry due to their versatility and the unique properties imparted by fluorination (Surmont et al., 2011).

Benzamide Derivatives in Tumor Treatment

Benzamide derivatives, like MS-27-275, have shown significant potential in inhibiting histone deacetylase (HDA), impacting tumor cell growth. These compounds demonstrate the ability to induce changes in cell cycle distribution and are effective against various human tumor cell lines, indicating their potential in cancer research and therapy (Saito et al., 1999).

Catalytic Ortho-Fluorination

The use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination in medicinal chemistry and synthesis is crucial. This method, especially with benzylamines, is widely applicable due to its ability to convert triflamide into a range of functional groups, thereby enhancing the utility of fluorinated compounds in scientific research (Wang, Mei, & Yu, 2009).

Tetrahydrobenzofuran Derivatives

The synthesis and oxidation of tetrahydrobenzofuran derivatives showcase their importance in chemical research. These derivatives, obtained from benzamides, are notable for their unique transformation properties and have potential applications in various synthetic pathways (Levai et al., 2002).

Fluorescence from BF2 Complexes of Benzamide Ligands

Benzamides with heteroatomic moieties, when converted into difluoroboronated complexes, exhibit significant blue fluorescence. These properties are crucial for applications in biological and organic material research, highlighting the importance of fluorinated benzamides in photophysical studies (Yamaji et al., 2017).

Propriétés

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBSPYOEBPERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2842104.png)

![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)

![1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2842116.png)

![[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide](/img/structure/B2842118.png)

![(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2842121.png)